molecular formula C5H10N2O B13010574 2-(Azetidin-3-yl)acetamide

2-(Azetidin-3-yl)acetamide

Cat. No.: B13010574
M. Wt: 114.15 g/mol
InChI Key: JELHGGHSSHUANV-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)acetamide is a heterocyclic organic compound containing an azetidine ring, a four-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production methods for 2-(Azetidin-3-yl)acetamide are not extensively documented in the literature. the scalability of the aforementioned synthetic routes can be adapted for industrial purposes, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The azetidine ring allows for substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cells through oxidative stress-mediated intrinsic mitochondrial pathways . This involves the generation of reactive oxygen species, reduction in mitochondrial membrane potential, and activation of caspase-3, leading to programmed cell death.

Comparison with Similar Compounds

Uniqueness: 2-(Azetidin-3-yl)acetamide stands out due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

2-(azetidin-3-yl)acetamide

InChI

InChI=1S/C5H10N2O/c6-5(8)1-4-2-7-3-4/h4,7H,1-3H2,(H2,6,8)

InChI Key

JELHGGHSSHUANV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC(=O)N

Origin of Product

United States

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